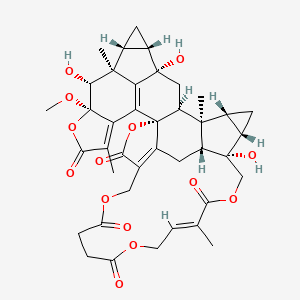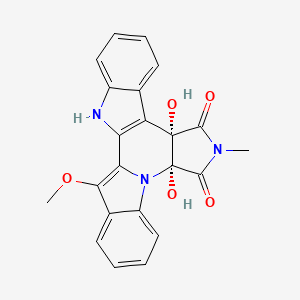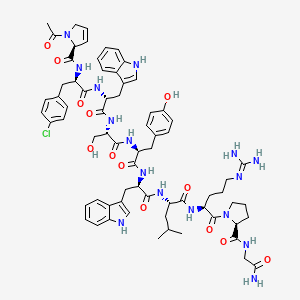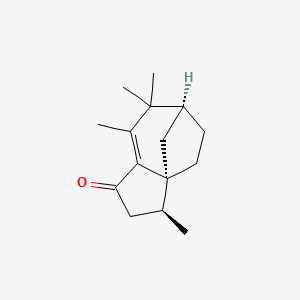
Adenosine 2'-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 2’-phosphate(2-) is an organophosphate oxoanion obtained by the removal of two protons from the phosphate group of adenosine 2’-phosphate. It is a major species at pH 7.3 and is commonly found in biological systems. The compound has a molecular formula of C10H12N5O7P and a net charge of -2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenosine 2’-phosphate(2-) can be synthesized through various chemical processes. One common method involves the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, adenosine 2’-phosphate(2-) is often produced using enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to form adenosine monophosphate, which can then be further phosphorylated to produce adenosine 2’-phosphate(2-). This method is preferred due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine 2’-phosphate(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine diphosphate and adenosine triphosphate.
Reduction: It can be reduced back to adenosine.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Adenosine diphosphate and adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Adenosine 2’-phosphate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: It plays a crucial role in cellular energy metabolism and signal transduction pathways.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for various diseases.
Wirkmechanismus
Adenosine 2’-phosphate(2-) exerts its effects primarily through its role in cellular energy metabolism. It acts as a substrate for enzymes involved in the synthesis of adenosine triphosphate, which is the primary energy carrier in cells. The compound also interacts with various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Adenosine monophosphate (AMP): A nucleotide that is a precursor to adenosine 2’-phosphate(2-).
Adenosine diphosphate (ADP): A nucleotide that is formed by the oxidation of adenosine 2’-phosphate(2-).
Adenosine triphosphate (ATP): A nucleotide that is formed by the further oxidation of adenosine diphosphate.
Uniqueness: Adenosine 2’-phosphate(2-) is unique due to its specific role in the phosphorylation and dephosphorylation processes within cells. It serves as an intermediate in the synthesis of higher energy nucleotides such as adenosine diphosphate and adenosine triphosphate, making it a crucial component in cellular energy metabolism .
Eigenschaften
Molekularformel |
C10H12N5O7P-2 |
|---|---|
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
QDFHPFSBQFLLSW-KQYNXXCUSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B1261052.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)










